molecular formula C11H11N5O3 B4304974 N-{4-[(phenylcarbamoyl)amino]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[(phenylcarbamoyl)amino]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B4304974
M. Wt: 261.24 g/mol
InChI Key: BPEVQGSFSJNHIM-UHFFFAOYSA-N
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Description

N-{4-[(phenylcarbamoyl)amino]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a unique structure combining an anilinocarbonyl group, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(phenylcarbamoyl)amino]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a carbonyl compound under acidic or basic conditions. The anilinocarbonyl group can be introduced through a nucleophilic substitution reaction, where aniline reacts with a suitable electrophile. Finally, the acetamide group is added through an acylation reaction, often using acetic anhydride or acetyl chloride as the acylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(phenylcarbamoyl)amino]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Aniline, acetic anhydride, acetyl chloride, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(phenylcarbamoyl)amino]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(phenylcarbamoyl)amino]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The oxadiazole ring is known to interact with biological macromolecules, while the anilinocarbonyl group can form hydrogen bonds and other interactions with target proteins. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(phenylcarbamoyl)amino]-1,2,5-oxadiazol-3-yl}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This ring structure is less common in similar compounds, making it a valuable scaffold for designing new molecules with enhanced activity and selectivity.

Properties

IUPAC Name

N-[4-(phenylcarbamoylamino)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-7(17)12-9-10(16-19-15-9)14-11(18)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15,17)(H2,13,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEVQGSFSJNHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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